molecular formula C23H15BrClNO4 B2482997 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide CAS No. 923202-27-1

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide

Cat. No.: B2482997
CAS No.: 923202-27-1
M. Wt: 484.73
InChI Key: GQQLVLKVFGPKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide is a synthetic benzofuran derivative intended for research and experimental use only. It is not for diagnostic, therapeutic, or any personal use. This compound is of significant interest in medicinal chemistry and drug discovery due to its structural features which are common in molecules with documented pharmacological activity. Benzofuran-based scaffolds are frequently investigated for their potential as anticancer agents . Related compounds have demonstrated potent activity against specific cancer cell lines, such as lung (A-549) and cervical (HeLa) cancer cells, through mechanisms that may involve the inhibition of key enzymatic pathways like extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), as suggested by molecular docking studies . Furthermore, structurally similar benzofuran analogues have been identified as potent inhibitors of lysosomal phospholipase A2 (PLA2G15) . Inhibition of this enzyme is a known mechanism for drug-induced phospholipidosis, making such compounds valuable tools for studying this form of drug toxicity and lysosomal function in cellular models . The presence of both bromo and chloro substituents on the benzofuran core is a common design in bioactive molecule synthesis, aimed at enhancing binding affinity and metabolic stability . Researchers can utilize this chemical for profiling against a panel of biological targets, as a lead compound for structure-activity relationship (SAR) studies, or for investigating biochemical pathways involving phospholipase inhibition.

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO4/c1-29-17-9-4-14(5-10-17)23(28)26-20-18-12-15(24)6-11-19(18)30-22(20)21(27)13-2-7-16(25)8-3-13/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQLVLKVFGPKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzoyl group.

    Coupling Reaction: The coupling of the brominated and chlorinated intermediates with 4-methoxybenzamide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Refluxing: Refluxing the starting materials in the presence of suitable solvents and catalysts.

    Purification: Purification of the product through crystallization or chromatography techniques.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Core Derivatives

N-[5-Bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide (CAS: 923679-25-8)

  • Structural Differences : The 4-methoxy group in the target compound is replaced with a 4-fluorobenzamide.
  • Molecular Formula: C₂₂H₁₂BrClFNO₃ (vs. C₂₃H₁₅BrClNO₄ for the target compound) .

GSK8175 Analog (Benzoxaborole-Benzofuran Hybrid)

  • Structural Differences : Incorporates a benzoxaborole ring and methylsulfonamido groups instead of benzamide/chlorobenzoyl groups.
  • Functional Implications : The sulfonamido groups enhance hydrogen-bonding capacity, while the benzoxaborole moiety may confer metabolic stability .
4-Chlorobenzoyl-Containing Compounds

N-(3-Bromo-1-methoxypropyl)-4-methoxybenzamide

  • Structural Differences : Lacks the benzofuran core but retains the 4-methoxybenzamide group.
  • Physicochemical Properties : Reported melting point and NMR data (1H/13C) suggest higher conformational flexibility due to the absence of the rigid benzofuran scaffold .

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(3-iodo-1-methoxypropyl)acetamide

  • Core Heterocycle : Indole instead of benzofuran.
  • Functional Groups : The indole nitrogen introduces basicity, while the acetamide linkage may reduce steric hindrance compared to benzamide .
Halogenated Benzamide Derivatives

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structural Differences: A non-benzofuran derivative with multiple halogen substituents and a trifluoropropoxy group.
  • Synthetic Relevance : Demonstrates the use of halogenated benzoyl chlorides in amide coupling, a strategy likely applicable to the target compound .

Data Tables

Table 1. Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Key Substituents Reference
Target Compound C₂₃H₁₅BrClNO₄ Not reported 5-Br, 2-(4-Cl-benzoyl), 4-OMe -
N-[5-Bromo-2-(4-Cl-benzoyl)-1-benzofuran-3-yl]-4-F-benzamide C₂₂H₁₂BrClFNO₃ Not reported 5-Br, 2-(4-Cl-benzoyl), 4-F
N-(3-Bromo-1-methoxypropyl)-4-methoxybenzamide C₁₂H₁₅BrNO₃ Reported (exact value N/A) 4-OMe, 3-Br-methoxypropyl

Table 2. Functional Group Impact on Properties

Substituent Electronic Effect Solubility Trend Potential Biological Interaction
4-Methoxy (OMe) Electron-donating Increased lipophilicity Enhanced π-π stacking
4-Fluoro (F) Electron-withdrawing Moderate polarity Improved metabolic stability
4-Chlorobenzoyl Electron-withdrawing Low polarity Stabilizes aromatic interactions

Biological Activity

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H12BrCl2NO2 and a molecular weight of 479.14 g/mol. Its structure features a benzofuran ring substituted with bromine and chlorine atoms, along with a benzamide group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Chlorination : Introduction of chlorine atoms to the benzoyl and benzamide groups.
  • Coupling Reactions : Formation of the final compound through coupling reactions involving brominated and chlorinated intermediates.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound was tested against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells, using the MTT assay protocol.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (nM)Morphological Changes Observed
This compoundA-54945Yes
This compoundHeLa50Yes
Doxorubicin (Standard Drug)A-54920Yes
Doxorubicin (Standard Drug)HeLa25Yes

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound showed promising results compared to the standard drug doxorubicin, indicating its potential as an effective anticancer agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways associated with cancer growth.

Molecular docking studies have been performed to identify potential targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial in cancer biology .

Case Studies

A study published in Medicinal Chemistry explored various analogues of benzofuran derivatives, including this compound. It was found that modifications in substitution patterns significantly influenced biological activity. Compounds with methoxy and chloro substitutions exhibited moderate activity, while those with trifluoromethyl substitutions showed outstanding efficacy against the tested cancer cell lines .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including bromination, benzoylation, and amidation. Key steps:
  • Bromination : Introduce bromine at the 5-position of benzofuran using N-bromosuccinimide (NBS) under controlled pH (4–6) and temperature (40–60°C) .
  • Benzoylation : React with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with a catalytic amount of DMAP (4-dimethylaminopyridine) at 0–5°C to prevent side reactions .
  • Amidation : Couple with 4-methoxybenzamide using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in DMF, requiring inert atmosphere (N₂) and stirring for 12–24 hours .
    Optimization : Monitor intermediates via TLC and adjust reaction times based on HPLC purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and reference coupling constants (e.g., J = 8–10 Hz for aromatic protons) .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and benzofuran C-O-C at ~1250 cm⁻¹ .
  • Chromatography :
  • HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase; retention time ~8.2 min at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 510.9843 (calculated) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion with ethyl acetate/hexane (1:3) at 4°C .
  • Data Collection : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Validation : Check R-factor (<0.05) and electron density maps (ORTEP-3 GUI for visualization) .

Advanced Research Questions

Q. How do reaction conditions influence yield and byproduct formation during benzofuran ring functionalization?

  • Methodological Answer :
  • Temperature : Higher temperatures (>60°C) during benzoylation increase di-substitution byproducts (e.g., 2,5-dibenzoyl derivatives) .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve amidation efficiency but may hydrolyze bromine substituents; use DCM for acid-sensitive steps .
  • Catalyst Loading : Excess DMAP (>10 mol%) accelerates benzoylation but reduces regioselectivity .
    Data Contradiction : Conflicting reports on optimal bromination pH ( suggests pH 5, while uses pH 4); resolve via controlled DoE (Design of Experiments) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) and AMBER force fields. Key parameters:
  • Binding Affinity : ∆G ≤ -8.0 kcal/mol suggests strong interaction .
  • Pharmacophore Analysis : Map hydrogen bonds (amide NH → kinase Asp831) and hydrophobic contacts (4-chlorobenzoyl → Leu694) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability (RMSD < 2 Å) .

Q. How can structural modifications enhance solubility without compromising bioactivity?

  • Methodological Answer :
  • Derivatization :
  • Methoxy Group Replacement : Substitute 4-methoxy with PEG-linked chains (e.g., -O(CH₂CH₂O)₃CH₃) to improve aqueous solubility .
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) at the benzamide nitrogen .
  • Analytical Validation :
  • LogP Measurement : Use shake-flask method; target LogP reduction from 3.5 to <2.5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.